2-Methoxy-N-phenylacetamide: A Comprehensive Technical Guide on Chemical Properties, Catalytic Utility, and Forensic Profiling
2-Methoxy-N-phenylacetamide: A Comprehensive Technical Guide on Chemical Properties, Catalytic Utility, and Forensic Profiling
As application scientists, we must view molecules not merely as static organic building blocks, but as dynamic structural motifs that interact with specific chemical and biological environments. 2-Methoxy-N-phenylacetamide (CAS: 126191-21-7) is a prime example of such a molecule. While structurally simple—comprising an aniline core acylated by a methoxyacetyl group—it serves as a critical analytical marker in forensic toxicology, a benchmark substrate in organometallic catalysis, and a mechanistic control in advanced synthetic methodologies.
This whitepaper synthesizes the fundamental physicochemical properties of 2-methoxy-N-phenylacetamide, the causality behind its synthetic protocols, and its specialized applications in drug development and forensic mass spectrometry.
Physicochemical Data & Molecular Properties
Understanding the baseline properties of 2-methoxy-N-phenylacetamide is essential for predicting its behavior in chromatographic separations and biological matrices. The presence of the methoxy group increases the molecule's hydrogen-bond acceptor count, subtly altering its polarity compared to unsubstituted acetanilides.
Table 1: Quantitative Chemical and Structural Properties
| Property | Value | Source |
| Chemical Name | 2-Methoxy-N-phenylacetamide | PubChem[1] |
| CAS Number | 126191-21-7 | Sigma-Aldrich |
| Molecular Formula | C9H11NO2 | PubChem[1] |
| Monoisotopic Mass | 165.07898 Da | PubChem[1] |
| SMILES String | COCC(=O)NC1=CC=CC=C1 | PubChem[1] |
| Predicted CCS ([M+H]+) | 133.7 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Structural Derivation |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Structural Derivation |
Synthetic Architecture & Mechanistic Causality
The synthesis of 2-methoxy-N-phenylacetamide is typically achieved via a nucleophilic acyl substitution. The reaction involves the nucleophilic attack of aniline on the highly electrophilic carbonyl carbon of methoxyacetyl chloride.
Figure 1: Synthetic workflow of 2-methoxy-N-phenylacetamide via nucleophilic acyl substitution.
Protocol 1: Self-Validating Synthesis via Acyl Substitution
This protocol is designed with built-in causality to ensure high yield and purity.
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Reagent Preparation: Dissolve 10.0 mmol of aniline in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an inert argon atmosphere.
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Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of methoxyacetyl chloride into unreactive methoxyacetic acid.
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Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (TEA) to the solution.
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Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the formation of anilinium chloride, which is non-nucleophilic and would prematurely stall the reaction.
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Acylation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 11.0 mmol of methoxyacetyl chloride dropwise over 15 minutes.
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Causality: The dropwise addition at 0 °C thermodynamically manages the highly exothermic substitution, suppressing the formation of di-acylated side products.
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Work-up & Self-Validation: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, and dry over anhydrous Na2SO4.
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Validation Check: Analyze the crude mixture via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. A single distinct spot under UV (254 nm) confirms total conversion. The disappearance of the aniline spot validates that the TEA successfully prevented anilinium precipitation.
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Forensic Toxicology: MS/MS Fragmentation & Metabolic Profiling
In forensic toxicology, 2-methoxy-N-phenylacetamide is a critical structural marker. It is the defining moiety of methoxyacetylfentanyl , a highly potent synthetic opioid[2]. When methoxyacetylfentanyl is ingested, it undergoes hepatic Phase I metabolism (primarily CYP450-mediated N-dealkylation) to form nor-methoxyacetylfentanyl[2].
During High-Resolution Tandem Mass Spectrometry (HR-MS/MS) analysis of patient urine or plasma, both the parent drug and the nor-metabolite undergo Collision-Induced Dissociation (CID). The cleavage of the piperidine ring consistently yields an unchanged 2-methoxy-N-phenylacetamide fragment ion at m/z 166.0864 [2].
Figure 2: MS/MS fragmentation pathway of methoxyacetylfentanyl yielding the m/z 166.08 ion.
Protocol 2: LC-HRMS/MS Profiling for Forensic Detection
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Solid-Phase Extraction (SPE): Extract 100 µL of biological matrix using mixed-mode cation exchange SPE cartridges pre-conditioned with methanol.
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Causality: SPE removes endogenous phospholipids and salts that cause severe ion suppression in the Electrospray Ionization (ESI) source, ensuring the trace-level detection of the m/z 166.08 fragment.
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Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column using a gradient of 0.1% formic acid in water and acetonitrile.
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Causality: The acidic mobile phase ensures the basic nitrogen atoms of the parent opioid are fully protonated, improving peak shape and ESI+ ionization efficiency.
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HRMS/MS Acquisition: Operate the mass spectrometer in positive ESI mode with a data-dependent MS/MS acquisition. Set the inclusion list to target the exact mass of the fragment (m/z 166.0864).
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Validation Check: The detection of the m/z 166.0864 fragment must strictly co-elute chromatographically with the precursor ions (m/z 353.22 or 249.16) to definitively confirm the presence of methoxyacetylfentanyl exposure[2].
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Organometallic Catalysis & Mechanistic Probing
Beyond its role as a forensic marker, 2-methoxy-N-phenylacetamide is highly valued in advanced organometallic research as a benchmark substrate.
Ruthenium-Catalyzed Amide Hydrogenation: The hydrogenation of amides to alcohols and amines is notoriously difficult due to the high resonance stability of the amide bond. However, novel Ruthenium pincer complexes have been developed to achieve this under mild conditions[3]. 2-Methoxy-N-phenylacetamide is utilized as a specific test substrate in these catalytic systems[3].
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Causality for Selection: It tests the chemoselectivity of the Ruthenium catalyst. A successful catalyst must selectively cleave the highly stable C-N amide bond to yield aniline and 2-methoxyethanol, without inadvertently reducing the aromatic ring or cleaving the ether (C-O) bond of the methoxy group[3].
Mechanistic Control in Amination Reactions: In the development of LiCl-promoted amination of β -methoxy amides, researchers required a control to prove the reaction mechanism[4]. They subjected 2-methoxy-N-phenylacetamide (an α -methoxy amide) to the exact same conditions[4].
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Causality for Selection: The complete failure of 2-methoxy-N-phenylacetamide to react under these conditions proved definitively that the reaction requires a β -leaving group to form an α,β -unsaturated intermediate, validating the proposed elimination-addition mechanism[4].
References
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PubChemLite - 2-methoxy-n-phenylacetamide (C9H11NO2) | uni.lu | 1
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Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry | nih.gov | 2
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Ruthenium complexes and their uses as catalysts in processes for formation and/or hydrogenation of esters, amides and related reactions (US10533028B2) | google.com/patents | 3
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LiCl-promoted amination of β-methoxy amides (γ-lactones) | rsc.org | 4
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2-methoxy-N-phenylacetamide | 126191-21-7 | sigmaaldrich.com | 5
Sources
- 1. PubChemLite - 2-methoxy-n-phenylacetamide (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10533028B2 - Ruthenium complexes and their uses as catalysts in processes for formation and/or hydrogenation of esters, amides and related reactions - Google Patents [patents.google.com]
- 4. LiCl-promoted amination of β-methoxy amides (γ-lactones) - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07170F [pubs.rsc.org]
- 5. 2-methoxy-N-phenylacetamide | 126191-21-7 [sigmaaldrich.com]
